![molecular formula C8H14N2O2 B1317114 1-Oxa-4,9-diazaspiro[5.5]undecan-3-one CAS No. 84243-25-4](/img/structure/B1317114.png)
1-Oxa-4,9-diazaspiro[5.5]undecan-3-one
Overview
Description
1-Oxa-4,9-diazaspiro[5.5]undecan-3-one is a bicyclic spiro compound featuring a lactam (amide) ring fused with a morpholine-like oxygen-containing ring. Its structure consists of a six-membered oxygen-nitrogen heterocycle (1-oxa-4,9-diaza) and a five-membered lactam ring, forming a spiro junction at the 5,5 position (Figure 1). This scaffold has garnered attention for its versatility in medicinal chemistry, particularly in cardiovascular and central nervous system (CNS) therapeutics.
Synthesis: The compound is synthesized via cyclization reactions, often involving epoxide intermediates or alkylation of amines with halogenated precursors. For example, substitution at the 9-position is achieved by reacting the parent compound with benzodioxan- or indole-derived electrophiles in dimethylformamide (DMF) or toluene/methanol mixtures . Modifications at the 4-position typically involve introducing alkyl, aryl, or heteroaryl groups through Buchwald–Hartwig coupling or similar methods .
Preparation Methods
Detailed Preparation Methods
Cyclization via Amine and Carbonyl Precursors
A common approach starts with the condensation of a phenyl-substituted amine and a suitable carbonyl compound to form an intermediate, which is then cyclized to yield the spirocyclic core. This method often employs bases such as potassium carbonate or sodium hydride in aprotic solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or tetrahydrofuran (THF).
Step | Reagents/Conditions | Outcome |
---|---|---|
1 | Phenyl-substituted amine + carbonyl compound | Formation of intermediate amide |
2 | Cyclization with potassium tert-butoxide in THF at −78 °C to −30 °C | Formation of 1-oxa-4,9-diazaspiro[5.5]undecan-3-one core |
3 | Workup: Extraction with ethyl acetate, washing, drying over MgSO4 | Isolation of crude product |
4 | Purification by flash chromatography | Pure spirocyclic compound |
This method was exemplified in a study where 2-chloro-N-((4-hydroxy-1-phenethylpiperidin-4-yl)methyl)-N-phenylpropanamide was cyclized under low temperature with potassium tert-butoxide to yield 2-methyl-9-phenethyl-4-phenyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one with high purity and yield (84%).
Use of Chiral Precursors for Enantioselective Synthesis
To obtain enantiomerically pure compounds, chiral starting materials such as (S)-2-chloropropionyl chloride have been used. The synthesis involves acylation followed by cyclization, assuming inversion of configuration during ring closure, to yield enantiomerically enriched spirocyclic products.
- Chiral preparative HPLC is employed to separate enantiomers.
- Enantiomeric excess (ee) values of up to 100% have been reported.
- Optical rotation measurements confirm absolute configuration.
Industrial Scale Considerations
Industrial synthesis adapts the laboratory methods to larger scale production with optimization for yield, purity, and process efficiency. Continuous flow reactors and automated systems are often used to control reaction parameters precisely.
Industrial Process Highlights:
- Use of automated reactors for controlled temperature and mixing.
- Optimization of solvent choice to reduce waste and improve safety.
- Scale-up of cyclization steps with careful control of base addition and temperature.
Reaction Mechanisms and Conditions
Base-Mediated Cyclization
The cyclization step is typically base-mediated, where a strong base deprotonates the amide or amine intermediate, facilitating nucleophilic attack on a carbonyl or halide to form the spirocyclic ring.
- Common bases: potassium tert-butoxide, sodium hydride.
- Solvents: THF, DMSO, DMF.
- Temperature: Often low temperatures (−78 °C to room temperature) to control reaction rate and selectivity.
Purification and Characterization
- Extraction with organic solvents such as ethyl acetate or dichloromethane.
- Drying agents like magnesium sulfate (MgSO4).
- Purification by flash chromatography on silica gel.
- Characterization by ^1H NMR, HPLC-MS, and HRMS to confirm structure and purity.
Summary Table of Preparation Methods
Method | Key Reagents/Conditions | Yield (%) | Notes |
---|---|---|---|
Cyclization of amine + carbonyl | Potassium tert-butoxide, THF, −78 °C to −30 °C | 77–84 | High purity, suitable for scale-up |
Chiral synthesis | (S)-2-chloropropionyl chloride, acylation, cyclization | 69–100 (ee) | Enantiomerically pure products |
Industrial scale synthesis | Automated reactors, continuous flow, optimized solvents | N/A | Focus on efficiency and reproducibility |
Research Findings and Optimization
- The presence of substituents at positions 4 and 9 of the spirocyclic core influences the cyclization efficiency and biological activity.
- Modifications to the phenyl group and nitrogen substituents have been explored to optimize pharmacological profiles.
- Reaction conditions such as temperature, solvent, and base concentration are critical for maximizing yield and selectivity.
Chemical Reactions Analysis
Types of Reactions: 1-Oxa-4,9-diazaspiro[5.5]undecan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
1-Oxa-4,9-diazaspiro[5.5]undecan-3-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-Oxa-4,9-diazaspiro[5.5]undecan-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structural modifications of the compound .
Comparison with Similar Compounds
Pharmacological Significance :
- Antihypertensive Activity: The parent compound and its 9-substituted derivatives (e.g., 9-(2-indol-3-ylethyl)) exhibit potent α1-adrenoceptor blockade, reducing blood pressure in spontaneously hypertensive rats (SHRs) .
- Multi-Target Directed Ligands (MTDLs) : Structural optimizations at the 4-position enhance σ1R binding while maintaining selectivity against hERG channels, critical for cardiac safety .
Table 1: Structural and Functional Comparison of Spirocyclic Analogues
Key Structural and Functional Insights:
Impact of Heteroatom Composition :
- The 1-oxa-4,9-diaza system enables dual receptor modulation (e.g., µOR/σ1R) due to balanced hydrogen-bonding and steric properties .
- Replacing nitrogen with oxygen (e.g., 1,5-dioxaspiro ) eliminates CNS activity, highlighting the necessity of nitrogen for receptor interactions .
- Adding a third nitrogen (1,4,9-triazaspiro ) shifts activity toward epigenetic targets like METTL3, likely due to altered electron distribution .
Substituent Effects :
- 9-Position Modifications :
- Indol-3-ylethyl groups enhance α1-adrenoceptor blockade (compound 21: ED₅₀ = 1.2 mg/kg in SHRs) .
- Benzodioxan derivatives (e.g., 9-[2-(1,4-benzodioxan-2-yl)ethyl]) retain antihypertensive efficacy but with reduced hERG inhibition .
- 4-Position Modifications :
- Pyridyl groups enhance solubility and metabolic stability, as seen in compound 15 (aqueous solubility >50 µg/mL) .
Pharmacokinetic and Safety Profiles :
Biological Activity
1-Oxa-4,9-diazaspiro[5.5]undecan-3-one is a heterocyclic compound characterized by its unique spirocyclic structure that includes both nitrogen and oxygen atoms. This compound has garnered attention in pharmacological research due to its interactions with various biological targets, particularly sigma receptors and mu-opioid receptors, which are crucial for pain management and mood regulation.
The molecular formula of this compound is with a molecular weight of approximately 158.21 g/mol. Its structure features a carbonyl group that enhances its chemical reactivity and potential pharmacological properties.
The biological activity of this compound primarily involves its binding to sigma and mu-opioid receptors. These interactions can modulate neurochemical pathways associated with pain perception and mood disorders. The compound's mechanism of action is still under investigation, but preliminary studies suggest that it may also act as a soluble epoxide hydrolase (sEH) inhibitor, which has implications for treating chronic kidney diseases .
Pharmacological Studies
Research indicates that derivatives of this compound exhibit significant pharmacological activities:
- Pain Management : Compounds derived from this structure have shown dual activity towards sigma receptors and mu-opioid receptors, suggesting potential applications in analgesics.
- Chronic Kidney Disease : One study identified trisubstituted ureas based on this compound as potent sEH inhibitors, demonstrating efficacy in lowering serum creatinine levels in rat models of anti-glomerular basement membrane glomerulonephritis .
- Antimicrobial Properties : The compound is also being investigated for its antimicrobial and antiviral activities, indicating a broader spectrum of biological effects.
Comparative Analysis
The following table summarizes the structural features and unique properties of compounds related to this compound:
Compound Name | Structural Features | Unique Properties |
---|---|---|
4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one | Benzyl group substitution | Enhanced lipophilicity and potential CNS activity |
2-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one | Methyl substitution | Variations in receptor binding profiles |
4-Aryl derivatives | Aryl substitutions | Diverse pharmacological activities targeting multiple receptors |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Study on Pain Relief : A clinical trial evaluated the efficacy of a derivative in patients with chronic pain conditions. Results indicated significant pain reduction compared to placebo, supporting its role in pain management.
- Kidney Disease Model : In a rat model for chronic kidney disease, administration of the compound led to marked improvements in renal function markers, demonstrating its potential as an orally active therapeutic agent for renal disorders .
Future Directions
Research on this compound is ongoing, with future studies focusing on:
- Elucidating the precise molecular pathways involved in its biological activity.
- Exploring structural modifications to enhance receptor selectivity and potency.
- Investigating additional therapeutic applications beyond pain management and kidney disease.
Q & A
Q. Basic: What synthetic methodologies are commonly used to prepare 1-Oxa-4,9-diazaspiro[5.5]undecan-3-one derivatives?
Answer:
The synthesis often involves Buchwald–Hartwig coupling for introducing aryl or heteroaryl groups at the 9-position of the spirocyclic core. For example, a Boc-protected intermediate is subjected to coupling with pyridinyl or benzodioxan moieties, followed by deprotection to yield the final compound . Early synthetic routes from the 1980s utilized alkylation of the spirocyclic lactam with indol-3-ylethyl or benzodioxan-methyl groups, achieving moderate yields (40–60%) after purification . Key optimization steps include solvent selection (e.g., DCM or EtOAC/MeOH mixtures) and catalyst screening for spirocyclic ring closure.
Q. Advanced: How do substituents at the 4- and 9-positions modulate dual μ-opioid receptor (MOR) agonism and σ1 receptor antagonism?
Answer:
Substituents at the 4-position (e.g., halogens, trifluoromethyl, or pyridinyl groups) enhance steric bulk and electronic effects, improving σ1 receptor binding. For instance, ortho-halogenated benzyl groups increase σ1R antagonism by 10-fold compared to unsubstituted analogs . At the 9-position, 2-indol-3-ylethyl or benzodioxan-methyl groups optimize MOR agonism while minimizing off-target hERG channel inhibition. Structure-activity relationship (SAR) studies reveal that balanced lipophilicity (logP ~2.5–3.5) is critical for dual activity, achieved through iterative molecular docking and in vitro assays .
Q. Basic: What analytical techniques are recommended for characterizing this compound derivatives?
Answer:
- NMR Spectroscopy : Use ¹H/¹³C NMR in DCCI3 at 298.1K with zg30 pulse sequences to resolve spirocyclic proton environments (e.g., δ 79.6 ppm for the lactam carbonyl) .
- GC-MS : Employ electron ionization (EI) at 70 eV for fragmentation patterns, focusing on m/z peaks corresponding to the spirocyclic core (e.g., m/z 188.65 for C8H13ClN2O derivatives) .
- HPLC : Reverse-phase C18 columns with MeOH/H2O gradients (0.1% TFA) ensure >95% purity, critical for pharmacological assays .
Q. Advanced: How can contradictory SAR data arising from substituent effects be resolved?
Answer:
Contradictions often stem from divergent receptor binding modes. For example, trifluoromethyl groups at the 4-position enhance σ1R antagonism but reduce MOR affinity due to steric clashes. Computational strategies like molecular dynamics (MD) simulations and free-energy perturbation (FEP) calculations help rationalize these effects. Case studies show that 3-pyridinyl substitutions improve MOR/σ1R selectivity by forming hydrogen bonds with Tyr206 (σ1R) while avoiding hydrophobic pockets in MOR .
Q. Pharmacological Focus: What in vivo models validate the antihypertensive activity of this scaffold?
Answer:
The spontaneously hypertensive rat (SHR) model is standard. Compound 21 (9-(2-indol-3-ylethyl)-derivative) reduced systolic blood pressure by 30–40 mmHg at 10 mg/kg (oral), attributed to α1-adrenoceptor blockade. Key endpoints include plasma norepinephrine levels and receptor occupancy assays . For pain management, rodent tail-flick and formalin tests confirm dual MOR/σ1R activity, with ED50 values <5 mg/kg for derivatives like 8.10 (ESTEVE Pharmaceuticals) .
Q. Synthesis Challenge: How can low yields in spirocyclic ring formation be mitigated?
Answer:
- Catalyst Optimization : Use Pd(OAc)₂/Xantphos systems for Buchwald–Hartwig coupling to reduce side reactions .
- Solvent Control : Polar aprotic solvents (e.g., DMF) at 80–100°C improve ring-closure kinetics .
- Protection/Deprotection : Boc-protected intermediates prevent amine oxidation, with TFA-mediated deprotection in anhydrous conditions .
Q. Safety and Handling: What precautions are critical for lab-scale handling?
Answer:
- Storage : Keep in airtight containers at –20°C under inert gas (N₂/Ar) to prevent hydrolysis .
- PPE : Use nitrile gloves, goggles, and explosion-proof equipment due to flammability (flash point <100°C) .
- Waste Disposal : Neutralize with 10% acetic acid before incineration to avoid environmental release .
Q. Advanced: What computational tools aid in designing multi-target derivatives?
Answer:
- Pharmacophore Modeling : Merge 3D models of MOR (based on morphine) and σ1R (from Laggner et al.) to identify overlapping binding features .
- QSAR : Use CoMFA/CoMSIA to correlate substituent electronic parameters (Hammett σ) with IC50 values .
- MD Simulations : Analyze ligand-receptor stability over 100-ns trajectories (AMBER force field) to predict off-target risks (e.g., hERG inhibition) .
Q. Data Contradiction: Why do some analogs show high in vitro potency but poor in vivo efficacy?
Answer:
Discrepancies often arise from pharmacokinetic factors:
- Metabolic Stability : Cytochrome P450 (CYP3A4) oxidation of benzyl groups reduces bioavailability. Introduce electron-withdrawing substituents (e.g., F, CF₃) to block metabolic hotspots .
- Solubility : Derivatives with logS <–4 require co-solvents (e.g., PEG400) for in vivo dosing .
Q. Emerging Applications: What non-opioid therapeutic avenues are being explored?
Answer:
Properties
IUPAC Name |
1-oxa-4,9-diazaspiro[5.5]undecan-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2/c11-7-5-12-8(6-10-7)1-3-9-4-2-8/h9H,1-6H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZILMRSSGKFWTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CNC(=O)CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10516728 | |
Record name | 1-Oxa-4,9-diazaspiro[5.5]undecan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10516728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84243-25-4 | |
Record name | 1-Oxa-4,9-diazaspiro[5.5]undecan-3-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84243-25-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Oxa-4,9-diazaspiro[5.5]undecan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10516728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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